4-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
4-Bromo-7-azaindole, also known as 4-bromo-1H-pyrrolo[2,3-b]pyridine or MFCD08272233, is primarily targeted towards Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell cycle progression and circadian rhythm regulation .
Mode of Action
The compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs when 4-Bromo-7-azaindole binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .
Biochemical Pathways
The inhibition of CK1 by 4-Bromo-7-azaindole affects the circadian clock-associated genes and proteins. Specifically, it decreases the expression of four dawn- and morning-phased clock-associated genes: CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . Concurrently, it increases the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9, and PRR7 .
Pharmacokinetics
They can modulate and finely tune target binding and ADME-tox properties .
Result of Action
The result of 4-Bromo-7-azaindole’s action is the lengthening of the circadian period of Arabidopsis thaliana . This is due to the accumulation of PRR5 and TOC1 proteins, which repress the expression of certain clock-associated genes .
Action Environment
The action, efficacy, and stability of 4-Bromo-7-azaindole can be influenced by environmental factors. For instance, the circadian clock, which the compound affects, remains relatively constant in spite of environmental fluctuations, such as temperature change . .
Biochemical Analysis
Biochemical Properties
4-Bromo-7-azaindole is a stable compound with a high stability and moderate solubility in common organic solvents . It serves as a valuable building block in the synthesis of various biologically active molecules . It has potential as an anticancer and antimicrobial agent . Additionally, 4-Bromo-7-azaindole is crucial for the synthesis of substituted azaindole products, which have diverse biological activities . It is also used in the synthesis of tyrosine kinase inhibitors .
Cellular Effects
It is known that azaindole derivatives, a class to which 4-Bromo-7-azaindole belongs, have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They exhibit significant biological activities and have contributed to the generation of new therapeutic agents .
Molecular Mechanism
It is known that azaindole derivatives have been used as kinase inhibitors . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .
Temporal Effects in Laboratory Settings
4-Bromo-7-azaindole is a stable compound with a high stability under normal conditions . It is a solid, crystalline substance with a melting point of approximately 178-183°C . It has a moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane .
Metabolic Pathways
Azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .
Transport and Distribution
It is known that it is a stable compound with a high stability and moderate solubility in common organic solvents .
Subcellular Localization
It is known that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Reduction Reactions: Can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrrolo[2,3-b]pyridine derivative .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, particularly those targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is used to study the biological pathways involving FGFRs and their role in cell proliferation and apoptosis.
Chemical Biology: It serves as a building block for the synthesis of various bioactive molecules, aiding in the development of new therapeutic agents.
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Another brominated pyrrolo[2,3-b]pyridine derivative with similar chemical properties but different biological activities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A chloro-substituted analogue that may exhibit different reactivity and biological effects.
4-Bromo-7-azaindole:
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research and drug development .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHTYOQWQEBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624173 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-06-2 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 4-Bromo-7-azaindole in palladium-catalyzed cross-coupling reactions?
A1: 4-Bromo-7-azaindole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. [] This compound readily reacts with various coupling partners, including amides, amines, amino acid esters, and phenols, under relatively mild conditions. [] This versatility makes it a valuable building block for synthesizing a diverse range of complex molecules, particularly those with potential biological activity.
Q2: Can you provide an example of a successful cross-coupling reaction using 4-Bromo-7-azaindole, highlighting the specific catalyst system and reaction conditions?
A2: Research demonstrates the successful C-N cross-coupling of 4-Bromo-7-azaindole with amides using a catalyst system comprising palladium(II) acetate (Pd(OAc)2) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd2(dba)3), Xantphos ligand, and cesium carbonate (Cs2CO3) as a base in dioxane solvent. [] This reaction proceeded efficiently, highlighting the effectiveness of this specific catalyst system and reaction conditions for C-N bond formation with 4-Bromo-7-azaindole.
Q3: Besides its use in cross-coupling reactions, has 4-Bromo-7-azaindole been explored as a building block for other types of compounds?
A3: Yes, 4-Bromo-7-azaindole has been used as a starting material for synthesizing platinum(II) oxalato complexes. [] These complexes incorporate 7-azaindole derivatives, including 4-Bromo-7-azaindole, as co-ligands. [] This research demonstrates the potential of using 4-Bromo-7-azaindole in coordination chemistry and developing metal-based complexes with potential biological activities.
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